Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2177264-85-4) is a heterocyclic compound with the molecular formula C₁₀H₈BrFN₂O₂ and a molar mass of 287.09 g/mol . Its structure features a pyrazolo[1,5-a]pyridine core substituted with bromo (Br) and fluoro (F) groups at positions 4 and 6, respectively, and an ethyl ester at position 2. Key physicochemical properties include a predicted density of 1.68 g/cm³ and a pKa of -1.63, indicating high acidity . This compound is primarily used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(12)3-8(11)9(7)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERBEKFFWKOFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147276 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-6-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177264-85-4 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-6-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177264-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-6-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate exhibit promising anticancer properties. A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it possesses inhibitory effects against several bacterial strains, indicating its potential use as an antimicrobial agent .
Material Science
1. Heterocyclic Building Blocks
this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with desired properties .
2. Photophysical Properties
Recent investigations into the photophysical properties of this compound have revealed its potential applications in organic electronics and photonic devices. The compound's fluorescence characteristics make it suitable for use in light-emitting diodes (LEDs) and solar cells .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | |
| Antimicrobial agent | ||
| Material Science | Heterocyclic building blocks | |
| Organic electronics |
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyridine derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of various pyrazole derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structurally related pyrazolo[1,5-a]pyridine derivatives and their key attributes:
Biological Activity
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (C10H8BrFN2O2) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8BrFN2O2
- Molecular Weight : 287.09 g/mol
- CAS Number : 2177264-85-4
- Purity : Typically ≥ 95%
Synthesis
The synthesis of this compound involves several key steps:
- Bromination and Fluorination : The compound is synthesized through the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives.
- Esterification : The reaction of the corresponding carboxylic acid with ethanol in the presence of a catalyst leads to the formation of the ethyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits various mechanisms of action against cancer cells:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells.
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 12.5 | Kinase inhibition | |
| MCF7 (Breast) | 8.3 | Apoptosis induction |
Enzymatic Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes:
- Cyclooxygenase (COX) : Inhibition can lead to reduced inflammation and pain.
- Phosphodiesterases (PDEs) : Modulation of signaling pathways relevant to various diseases.
The mechanism through which this compound exerts its biological effects involves:
- Binding to Molecular Targets : The compound interacts with specific enzymes or receptors, modulating their activity.
- Impact on Signaling Pathways : This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine derivatives against multiple cancer cell lines. Results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .
Enzymatic Inhibition Studies
Research has shown that this compound effectively inhibits COX enzymes, demonstrating potential for therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with other pyrazolo derivatives:
| Compound Name | CAS Number | Key Activity |
|---|---|---|
| Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | 2177263-63-5 | Anticancer activity |
| Pyrazolo[1,5-a]pyrimidines | Various | Enzymatic inhibition |
This compound's unique substitution pattern imparts distinct chemical and biological properties that differentiate it from similar compounds.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation reactions using substituted pyridine precursors. A representative method involves reacting halogenated pyridine derivatives (e.g., 5-fluoro-2-bromopyridine) with ethyl propiolate in the presence of o-(2,4-dinitrophenyl)hydroxylamine and potassium carbonate under reflux conditions. Key variables affecting yield include:
- Catalyst/base selection : Potassium carbonate improves deprotonation efficiency compared to weaker bases .
- Temperature : Reactions at 80–100°C typically yield 30–55%, while lower temperatures (<60°C) reduce cyclization efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product in >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR identify regioselective substitution (e.g., bromo at C4, fluoro at C6) via distinct coupling patterns. For example, the C4 bromine induces deshielding of adjacent protons (δ ~8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 301.98 for CHBrFNO) .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
The bromine at C4 serves as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C6 fluorine enhances electron-withdrawing effects, stabilizing intermediates. For example:
- Suzuki Reactions : Pd(PPh) catalyzes coupling with arylboronic acids in THF/HO (80°C), yielding biaryl derivatives with >70% efficiency. Fluorine’s meta-directing nature minimizes competing side reactions .
- SNAr Reactivity : The C6 fluorine enables nucleophilic aromatic substitution with amines (e.g., piperazine) in DMF at 120°C, forming 6-amino analogs .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
Discrepancies in reported IC values (e.g., kinase inhibition vs. antimicrobial activity) often arise from:
- Assay Conditions : Varying ATP concentrations (1–10 µM) in kinase assays can alter inhibition potency by 10-fold .
- Solubility Limits : Low aqueous solubility (logP ~2.5) may underreport activity; DMSO stock concentrations >1% can induce cytotoxicity artifacts .
- Metabolic Stability : Microsomal studies (e.g., human liver microsomes) differentiate intrinsic activity from rapid clearance effects .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Docking Studies : AutoDock Vina or Schrödinger Glide models interactions with ATP-binding pockets (e.g., JAK2 kinase). The fluoropyridine ring aligns with hydrophobic residues (Leu855, Val863), while the ester group forms hydrogen bonds with Lys857 .
- MD Simulations : 100-ns simulations in GROMACS assess stability of binding poses; root-mean-square deviations (RMSD) <2 Å indicate stable binding .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Byproduct Formation : Competing C7 bromination can occur at >100°C; low-temperature reflux (<80°C) and excess KCO suppress this .
- Catalyst Loading : Reducing Pd catalyst (e.g., from 5 mol% to 1 mol%) in cross-coupling steps requires ligand optimization (XPhos > PPh) to maintain yield .
Methodological Resources
Q. Table 1: Key Synthetic Intermediates and Derivatives
Q. Table 2: Common Analytical Benchmarks
Critical Research Gaps
- Metabolite Identification : Limited data on phase I/II metabolites; UPLC-QTOF studies with hepatocytes are needed .
- Crystallographic Data : No X-ray structures of target compound-protein complexes; synchrotron crystallography could validate docking models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
